4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3,5,7-trimethylquinolin-4-amine is a chemical compound with the molecular formula C19H20N2 and a molecular weight of 276.38 g/mol It is known for its unique structure, which includes a quinoline core substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinolin-4-amine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of N-Benzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives with reduced quinoline cores.
Substitution: Compounds with different substituents on the benzyl group.
Scientific Research Applications
N-Benzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-Benzylquinolin-4-amine: Lacks the methyl groups at positions 3, 5, and 7.
3,5,7-Trimethylquinolin-4-amine: Lacks the benzyl group.
N-Benzyl-3,5-dimethylquinolin-4-amine: Lacks the methyl group at position 7.
Uniqueness
N-Benzyl-3,5,7-trimethylquinolin-4-amine is unique due to the presence of both benzyl and multiple methyl groups, which contribute to its distinct chemical properties and reactivity
Properties
CAS No. |
61563-49-3 |
---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-benzyl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C19H20N2/c1-13-9-14(2)18-17(10-13)20-11-15(3)19(18)21-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
QEKWWSPSZSPNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2NCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.